molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5

Pyrimido[4,5-d]pyrimidin-4-amine

Cat. No. B1282588
CAS RN: 26979-05-5
M. Wt: 147.14 g/mol
InChI Key: PSYGVOQINLFTHK-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4-amine is a type of bicyclic [6 + 6] system . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .


Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

Pyrimido[4,5-d]pyrimidin-4-amine is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Scientific Research Applications

Synthesis of Novel Derivatives

Pyrimido[4,5-d]pyrimidin-4-amine is used in the synthesis of novel derivatives. Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .

Medicinal Chemistry

Pyrimidopyrimidines, including pyrimido[4,5-d]pyrimidin-4-amine, attract considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Antiproliferative Activity

These compounds exhibit varied biological activity, including antiproliferative . This makes them potential candidates for cancer treatment research.

Antioxidant Activity

Pyrimido[4,5-d]pyrimidin-4-amine also exhibits antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

This compound has shown anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.

Hepatoprotective Activity

Pyrimido[4,5-d]pyrimidin-4-amine has demonstrated hepatoprotective activity . Hepatoprotective agents are drugs or substances that prevent damage to the liver.

Diuretic Activity

This compound has diuretic properties . Diuretics are substances that promote diuresis, the increased production of urine.

Antimicrobial Activity

Lastly, Pyrimido[4,5-d]pyrimidin-4-amine has antimicrobial activity . Antimicrobials are agents that kill microorganisms or stop their growth.

Future Directions

Pyrimido[4,5-d]pyrimidines attract considerable attention due to their high potential for application in medicinal chemistry . This suggests that future research may focus on further exploring their synthesis, properties, and potential applications.

properties

IUPAC Name

pyrimido[4,5-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGVOQINLFTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NC2=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550020
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[4,5-d]pyrimidin-4-amine

CAS RN

26979-05-5
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 4-Aminopyrimido[4,5-d]pyrimidine be used as a building block for more complex heterocycles?

A1: 4-Aminopyrimido[4,5-d]pyrimidine can be utilized as a versatile starting material for constructing diverse heterocyclic systems. For instance, it reacts with malononitrile to yield 4,7-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile. This reaction highlights the potential of this pyrimidine derivative to undergo ring expansion and generate valuable bicyclic compounds with potential applications in medicinal chemistry.

Q2: Can you describe a solid-phase synthesis method for generating libraries of 4-Aminopyrimido[4,5-d]pyrimidines?

A2: One method involves synthesizing a substituted pyrimidine on a solid support, with specific C-atoms designated for future diversity. This pyrimidine derivative can be further reacted with urea or thiourea, followed by cleavage from the solid support, to obtain a series of 4-Aminopyrimido[4,5-d]pyrimidines. This solid-phase approach allows for combinatorial synthesis, enabling the generation of diverse libraries of these compounds for high-throughput screening and drug discovery efforts.

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